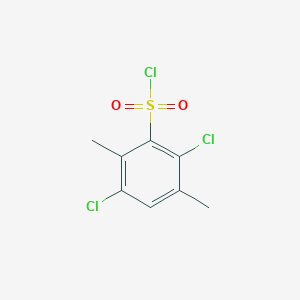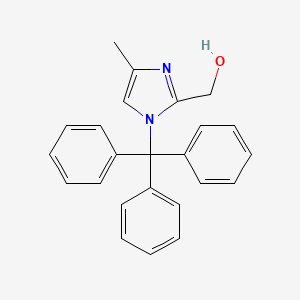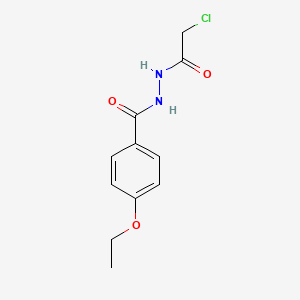![molecular formula C9H9ClO3 B3372033 2-[(2-Chlorophenyl)methoxy]acetic acid CAS No. 861064-05-3](/img/structure/B3372033.png)
2-[(2-Chlorophenyl)methoxy]acetic acid
Descripción general
Descripción
“2-[(2-Chlorophenyl)methoxy]acetic acid” is a chemical compound with the CAS Number: 861064-05-3 . It has a molecular weight of 200.62 and its IUPAC name is [(2-chlorobenzyl)oxy]acetic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9ClO3/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) . This indicates the presence of a chlorobenzyl group attached to an acetic acid molecule via an oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The predicted melting point is 97.85° C and the predicted boiling point is 357.1° C at 760 . The predicted density is 1.3 g/cm^3 and the refractive index is n20D 1.55 .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- A study by Haasbroek, Oliver, and Carpy (1998) on a similar compound, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, employed X-ray crystallography and nuclear magnetic resonance to confirm its structure, revealing the formation of an α-acetoxy propenoic acid with a trans-extended side acid side chain conformation (Haasbroek, Oliver, & Carpy, 1998).
Molecular Docking and Biological Potential
- Tahir et al. (2021) synthesized and characterized Zn(II) carboxylates derived from 2-(2-chlorophenyl) acetic acid and evaluated their biological potential and interaction with DNA and CTAB. Their studies suggest the compounds' potential as biocompatible drug applicants (Tahir et al., 2021).
Environmental Chemistry
- Mattina's 1991 study involved using high-performance liquid chromatography for the determination of chlorophenoxy acids, including derivatives of 2-chlorophenylacetic acid, suggesting applications in environmental monitoring and analysis (Mattina, 1991).
Water Purification
- Research by Matthews (1990) on water purification using near-U.V. illuminated suspensions of titanium dioxide included the study of 2-chlorophenol, a related compound, indicating potential applications in water treatment technologies (Matthews, 1990).
Pharmaceutical Development
- A study by Yar, Siddiqui, and Ali (2006) synthesized phenoxy acetic acid derivatives, including those related to 2-chlorophenylacetic acid, and evaluated them as anti-mycobacterial agents, indicating their potential in drug development for tuberculosis treatment (Yar, Siddiqui, & Ali, 2006).
Safety and Hazards
The safety information for “2-[(2-Chlorophenyl)methoxy]acetic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals , suggesting it may interact with multiple biological targets.
Mode of Action
As an intermediate in drug synthesis , its mode of action would largely depend on the final compound it’s used to produce.
Result of Action
As an intermediate in the synthesis of various pharmaceuticals , its effects would likely be dependent on the final compound it’s used to produce.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGATQDJKOQNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide](/img/structure/B3371953.png)

![4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid](/img/structure/B3371971.png)







![N-[2-(acetylamino)ethyl]-2-chloroacetamide](/img/structure/B3372054.png)
![4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile](/img/structure/B3372062.png)

